molecular formula C10H10N2O B593811 3-Methoxyisoquinolin-8-amine CAS No. 1374652-26-2

3-Methoxyisoquinolin-8-amine

Cat. No.: B593811
CAS No.: 1374652-26-2
M. Wt: 174.203
InChI Key: PYHUKEIKPAVFBM-UHFFFAOYSA-N
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Description

3-Methoxyisoquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyisoquinolin-8-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts or catalyst-free processes in water has been explored to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyisoquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Methoxyisoquinolin-8-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxyisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Methoxyisoquinolin-8-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methoxyisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-5-7-3-2-4-9(11)8(7)6-12-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHUKEIKPAVFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305450
Record name 8-Isoquinolinamine, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-26-2
Record name 8-Isoquinolinamine, 3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isoquinolinamine, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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